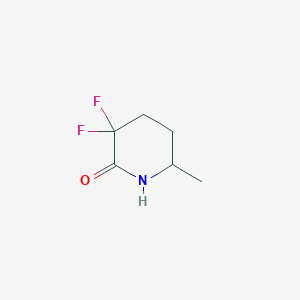

3,3-Difluoro-6-methylpiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-6-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO/c1-4-2-3-6(7,8)5(10)9-4/h4H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMVYOZWXBWHGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)N1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,3 Difluoro 6 Methylpiperidin 2 One and Its Analogs

Strategies for Fluorinated Piperidinone and Lactam Ring Construction

The construction of the core piperidinone or lactam ring bearing fluorine substituents is the critical step in synthesizing the target compound and its analogs. Methodologies can be broadly categorized into those that build the ring through cyclization and annulation reactions and those that modify an existing aromatic ring system.

Annulation and Cyclization Approaches

These strategies involve the formation of the six-membered nitrogen-containing ring from acyclic or smaller cyclic precursors, incorporating the fluorine atoms either before or during the ring-forming step.

Palladium-Catalyzed [4+2] Annulation

A powerful strategy for constructing N-heterocycles is the palladium-catalyzed [4+2] annulation. nih.govacs.org This method offers a modular approach to building the piperidine (B6355638) core, allowing for rapid diversification. The process typically involves the reaction of an α-fluoro-β-ketoester with a cyclic carbamate (B1207046) in the presence of a palladium catalyst. nih.gov The reaction proceeds through an allylation/condensation cascade to yield highly functionalized 3-fluoropiperidine (B1141850) derivatives. acs.org

While this method has been exemplified for 3-monofluoropiperidines, its modularity suggests a potential adaptation for gem-difluoro analogs by utilizing α,α-difluoro-β-ketoester starting materials. The resulting products contain versatile functional groups, such as esters and exocyclic alkenes, which can be further manipulated to achieve the desired 6-methylpiperidin-2-one (B167070) structure. nih.gov

Table 1: Example of Pd-Catalyzed [4+2] Annulation for 3-Fluoropiperidine Synthesis nih.govacs.org

| Entry | α-Fluoro-β-ketoester | Amine Component | Catalyst/Ligand | Product | Yield |

|---|

Note: The table illustrates the general methodology. Specific yields and conditions can be found in the cited literature. The product "4a" refers to the specific structure in the source publication.

Intramolecular Aminofluorination of Olefins

Intramolecular aminofluorination of unactivated alkenes represents a direct and efficient route to fluorine-containing cyclic amines. acs.org A notable development in this area is a palladium-catalyzed oxidative aminofluorination that utilizes silver fluoride (B91410) (AgF) as the fluorinating agent and an oxidant like PhI(OPiv)₂. acs.org This reaction demonstrates high regioselectivity, affording vicinal fluoroamine products. The proposed mechanism involves a Pd(II/IV) catalytic cycle, where the C-F bond is formed through direct reductive elimination from a Pd(IV) intermediate or via an Sₙ2 nucleophilic attack by fluoride. acs.org

This methodology is particularly relevant for synthesizing fluorinated piperidines from appropriately substituted amino-alkene precursors. For the synthesis of a 3,3-difluoro analog, the strategy would need to be adapted, potentially through the fluorination of a pre-existing piperidinone ring or by developing a di-fluorination variant of the cyclization. Iron-catalyzed intermolecular aminofluorination has also been reported, broadening the scope of catalysts for such transformations. acs.org

Table 2: Conditions for Pd-Catalyzed Intramolecular Aminofluorination acs.org

| Component | Reagent/Condition | Purpose |

|---|---|---|

| Catalyst | Pd(OTf)₂·2H₂O | Facilitates the cyclization and C-F bond formation |

| Fluorinating Agent | AgF | Source of nucleophilic fluoride |

| Oxidant | PhI(OPiv)₂ | Enables the oxidative catalytic cycle |

Radical-Mediated Cyclization Protocols

Radical cyclizations offer a complementary approach to constructing heterocyclic rings under mild conditions. Atom-transfer radical cyclization (ATRC) is a prominent example, where a radical generated by the homolytic cleavage of a C-X bond (where X is typically a halogen) undergoes cyclization onto a tethered alkene or alkyne. nih.gov The resulting cyclic radical is then trapped to form the final product.

For the synthesis of fluorinated lactams, a precursor such as an N-allyl-2-bromo-2,2-difluoropropanamide could theoretically undergo a 6-exo cyclization. The initial radical would be generated at the carbon bearing the bromine, and subsequent cyclization would form the 3,3-difluoropiperidin-2-one (B1421821) ring. Copper-mediated ATRC reactions have been successfully used for the synthesis of various nitrogen-containing bicyclic compounds. nih.gov Furthermore, radical cascade reactions involving successive cyclizations have been employed to create polysubstituted piperidines. nih.gov

Oxidative Amination of Alkenes

Oxidative amination of alkenes allows for the simultaneous formation of C-C and C-N bonds, providing a rapid increase in molecular complexity. nih.gov A three-component reaction involving an alkene, an alkyl nitrile, and an amine can be catalyzed by iron Lewis acids in combination with a silver carbonate oxidant. nih.gov This method proceeds through a C(sp³)–H oxidative radical functionalization, followed by radical addition across the alkene and subsequent amination. While this specific method leads to γ-amino alkyl nitriles, the underlying principle of radical-mediated alkene difunctionalization is applicable to lactam synthesis.

A related approach is the dual photoredox and copper-catalyzed intermolecular oxidative amination of unactivated alkenes, which generates allylic amines. rsc.org These methods highlight the potential for forming the critical C-N bond of the piperidinone ring through alkene functionalization, which could be integrated into a cyclization strategy.

Dearomatization-Hydrogenation Routes

An alternative and highly effective strategy for generating saturated fluorinated heterocycles is the dearomatization and subsequent hydrogenation of fluorinated aromatic precursors. nih.govnih.gov This approach avoids the challenges of controlling stereocenters during ring formation by starting with a planar aromatic system.

A one-pot rhodium-catalyzed dearomatization-hydrogenation of fluoropyridine precursors has been developed to produce a wide array of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govspringernature.com The process involves an initial dearomatization step using a borane (B79455) reagent like pinacol (B44631) borane (HBpin), followed by hydrogenation of the resulting diene intermediates. nih.govspringernature.com This method has been successfully applied to create mono- and multifluorinated piperidines, including the synthesis of a cis-3,5-difluoropiperidine derivative that previously required a six-step synthesis. nih.gov

To apply this to 3,3-Difluoro-6-methylpiperidin-2-one, a potential precursor could be a suitably substituted 3,3-difluoro-6-methyl-2-pyridone. Hydrogenation of this precursor would yield the desired saturated lactam. The high diastereoselectivity of the rhodium-catalyzed process is a key advantage for controlling the final stereochemistry of the product. nih.gov

Table 3: Key Features of the Dearomatization-Hydrogenation (DAH) Process nih.govnih.gov | Feature | Description | | :--- | :--- | | Precursor | Fluorinated Pyridines | Readily available aromatic starting materials. | | Catalyst System | Rhodium-CAAC Complex | Optimal for achieving high yield and selectivity. | | Reagents | Pinacol borane (HBpin), H₂ | Used for the one-pot dearomatization and hydrogenation steps. | | Selectivity | High Diastereoselectivity | Typically yields all-cis substituted piperidines. | | Key Advantage | Operational Simplicity | Provides a straightforward, one-pot route to complex saturated heterocycles. |

Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridines

A significant advancement in the synthesis of fluorinated piperidines is the one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridine precursors. nih.govresearchgate.net This method provides a direct route to all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govresearchgate.net The process involves the dearomatization of the fluoropyridine ring followed by the complete saturation of the resulting intermediates through hydrogenation. nih.govresearchgate.net

The reaction is typically carried out using a rhodium catalyst, such as [Rh(COD)Cl]₂, in the presence of an additive like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (HBpin). nih.gov The choice of catalyst and reaction conditions can be optimized to achieve high yields and chemoselectivity. nih.gov For instance, a Rh–CAAC complex has been identified as an optimal catalyst for this transformation. nih.gov This strategy has been successfully applied to the synthesis of a variety of substituted all-cis-(multi)fluorinated piperidines. nih.govresearchgate.net The conformational analysis of the resulting fluorinated piperidines, often with axial orientation of the fluorine substituents, has been a key aspect of these studies. nih.gov

| Catalyst Precursor | Additive | Solvent | Temperature (°C) | Key Outcome |

| [Rh(COD)Cl]₂ | HBpin | THF | 25 | Good yield and chemoselectivity for the desired product. nih.gov |

| Rh-CAAC complex | HBpin | Optimized | Optimized | Optimal catalyst for the DAH process. nih.gov |

Palladium-Catalyzed Hydrogenation Strategies

Palladium-catalyzed hydrogenation offers a robust and straightforward method for the synthesis of fluorinated piperidines from readily available fluoropyridines. acs.org A common challenge in the hydrogenation of pyridines is catalyst deactivation by the basic nitrogen atom of the substrate and product. acs.org This can be overcome by protonating the substrate and product with a strong Brønsted acid, such as aqueous HCl. acs.org

A suitable system for the hydrogenation of fluorinated pyridines involves the use of a heterogeneous palladium catalyst, like Pd(OH)₂ on carbon, in methanol (B129727) with the addition of aqueous HCl. acs.org This protocol has demonstrated cis-selectivity and tolerance to air and moisture. acs.org The method is chemoselective, allowing for the reduction of fluoropyridines in the presence of other aromatic systems like benzene (B151609) and imidazole. acs.org Furthermore, this strategy can be extended to the synthesis of enantioenriched fluorinated piperidines by employing a chiral auxiliary. acs.org For example, an oxazolidine-substituted pyridine (B92270) can be hydrogenated diastereoselectively, followed by in situ cleavage of the auxiliary to yield an enantioenriched piperidine. acs.org

| Catalyst | Acid | Solvent | Key Features |

| Pd(OH)₂ on carbon (20 wt%) | aq. HCl | MeOH | Robust, simple, cis-selective, tolerates air and moisture. acs.org |

An efficient palladium-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols has also been developed, which proceeds by capturing the active tautomers. nih.govrsc.org This method, while not directly on pyridinones, demonstrates the potential of palladium catalysis in the asymmetric hydrogenation of fluorinated heterocycles. nih.govrsc.org

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium (B92312) Salts

Iridium-catalyzed asymmetric hydrogenation of pyridinium salts is a powerful strategy for the synthesis of chiral piperidines. researchgate.netlincoln.ac.uk A key challenge in the hydrogenation of pyridines is the strong coordination of both the substrate and the piperidine product to the metal catalyst, which can lead to catalyst deactivation. researchgate.net Converting pyridines into their corresponding pyridinium salts, for instance, N-benzyl-pyridinium bromides, effectively circumvents this issue by eliminating the coordination ability of the substrate and enhancing its reactivity. researchgate.net

This approach has been successfully employed to synthesize chiral piperidines with high enantioselectivity. researchgate.net The in situ generated hydrobromic acid is believed to inhibit the coordination of the desired product to the catalyst. researchgate.net A typical procedure involves a pre-stirred mixture of an iridium precursor, such as [{Ir(cod)Cl}₂], and a chiral phosphine (B1218219) ligand, like (R)-SynPhos, which is then used to hydrogenate the pyridinium salt under a hydrogen atmosphere. researchgate.net This methodology has been applied to the synthesis of various 2-substituted piperidines with excellent enantioselectivities. researchgate.netlincoln.ac.uk

| Catalyst System | Substrate Activation | Key Advantage |

| [{Ir(cod)Cl}₂] / (R)-SynPhos | Formation of N-benzyl-pyridinium bromide | Avoids catalyst inhibition and improves reactivity. researchgate.net |

Cycloaddition Reactions

Radical (4+2) Cycloaddition for Polysubstituted Piperidines

A novel approach to polysubstituted piperidines involves a boronyl radical-catalyzed (4+2) cycloaddition reaction. researchgate.netnih.gov This method allows for the synthesis of piperidines with dense substitution patterns at the 3, 4, and 5-positions, which are not easily accessible through other synthetic routes. researchgate.netnih.gov The reaction proceeds between 3-aroyl azetidines and various alkenes, including those that are typically unreactive, such as 1,2-di-, tri-, and tetrasubstituted alkenes. researchgate.netnih.gov

This cycloaddition is catalyzed by commercially available diboron(4) compounds and 4-phenylpyridine (B135609) as catalyst precursors, delivering the polysubstituted piperidines in high yield and diastereoselectivity. researchgate.netnih.gov The reaction is characterized by its high modularity, atom economy, broad substrate scope, and metal-free conditions. researchgate.netnih.gov While not explicitly demonstrated for this compound, this strategy holds potential for the synthesis of its complex, polysubstituted analogs.

Photoredox-Catalyzed Approaches for Fluorine-Containing Cyclic Amines and Amides

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated organic molecules under mild conditions. jyu.finih.gov This approach can be utilized to synthesize fluorine-containing cyclic amines and amides through various strategies.

One such strategy is the photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives to produce α-fluoro-α-amino acids. jyu.fi This metal-free process involves the generation of alkyl radicals from alkyltrifluoroborates, which then undergo conjugate addition to dehydroalanine, followed by fluorination of the resulting radical intermediate. jyu.fi This method allows for the introduction of a fluorine atom at the α-position of amino acids along with various alkyl chains. jyu.fi

Another relevant approach is the photoredox synthesis of γ-fluorinated amides and amines via an amidyl radical. mdpi.com This method allows for the introduction of fluorine at a distal position. The development of photoredox-catalyzed cascade reactions, such as the addition/cyclization of N-propargyl aromatic amines, provides access to fluorinated quinolines, demonstrating the utility of this methodology in constructing fluorinated N-heterocycles. nih.gov These photoredox strategies offer promising avenues for the synthesis of complex fluorine-containing cyclic amines and amides, including analogs of this compound.

Enantioselective and Stereodivergent Synthesis

The development of enantioselective and stereodivergent methods for the synthesis of fluorinated piperidines is crucial for accessing specific stereoisomers with desired biological activities.

A stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives has been developed based on the oxidative ring opening of an unsaturated bicyclic γ-lactam, followed by a double reductive amination of the resulting diformyl intermediate with fluoroalkylamines. jyu.fi The stereochemistry of the final products is determined by the configuration of the chiral centers in the starting material, allowing for access to enantiopure piperidine derivatives. jyu.fi

The enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved through a process involving an enantioselective intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid, followed by methylenation and ring-closing metathesis. nih.gov This sequence allows for the creation of a chiral center with high enantioselectivity. nih.gov

Chiral Aminocatalysis for Enantioselective Lactam Synthesis

Chiral aminocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including lactams. This strategy often involves the use of chiral primary or secondary amines to activate substrates and control the stereochemical outcome of the reaction. While direct application to this compound is not extensively documented, the principles of enantioselective organocatalysis can be applied to key bond-forming reactions in its synthesis.

For instance, a biomimetic approach using chiral quinine (B1679958) derivatives has been successful in the enantioselective synthesis of β,β-difluoro-α-amino amides through a hse.ruresearchgate.net-proton shift of β,β-difluoro-α-imine amides. researchgate.netnih.gov This methodology, which yields products with high enantioselectivities, could be adapted to generate chiral precursors for the target lactam. researchgate.netnih.gov The key to this approach is the ability of the chiral catalyst to create a stereochemically defined environment for the proton transfer, thus inducing chirality in the final product. researchgate.net

| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| Cinchonan-6', diol A | Toluene | 34 | 81 |

| Quinine B | Toluene | - | Racemic |

Table 1: Optimization of asymmetric isomerization of a model β,β-difluoro-α-imine amide using various chiral aminocatalysts. researchgate.net

Stereodivergent Methodologies for Fluorinated Lactams

Stereodivergent synthesis provides access to all possible stereoisomers of a molecule with multiple stereocenters. This is particularly valuable in drug discovery, where different stereoisomers can exhibit distinct biological activities. For fluorinated lactams like this compound, controlling the stereochemistry at the C6-position is crucial.

A study on the stereodivergent synthesis of aldol (B89426) products using a pseudo-C2 symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione highlights the influence of reaction conditions on the diastereoselectivity. mdpi.com By carefully selecting the base and solvent system, it is possible to favor the formation of either the syn or anti aldol adduct. mdpi.com This principle could be extended to the synthesis of precursors for this compound, allowing for the selective formation of different diastereomers.

| Base | Solvent | Diastereomeric Ratio (anti:syn) |

| LDA | THF | - |

| LHMDS | THF/HMPA | 88:12 |

Table 2: Effect of base and solvent on the diastereoselectivity of an aldol reaction involving a fluorinated piperidine-2,6-dione. mdpi.com

Asymmetric Synthesis Utilizing Chiral Ligands

The use of chiral ligands in transition metal catalysis is a cornerstone of asymmetric synthesis. Chiral ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. For the synthesis of this compound, chiral ligands could be employed in various transformations, such as asymmetric hydrogenation or carbon-carbon bond-forming reactions.

The asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been achieved with high diastereoselectivity using a chiral auxiliary derived from D-phenylglycinol. researchgate.net While this example does not involve fluorination, it demonstrates the effectiveness of chiral auxiliaries in controlling the stereochemistry of alkylation at the C3-position. A similar strategy could be envisioned where a chiral auxiliary guides the introduction of the methyl group at the C6-position of a pre-fluorinated piperidinone precursor.

Furthermore, rhodium-catalyzed asymmetric synthesis of allylic fluorides using chiral diene ligands has been reported, showcasing the ability of chiral transition metal complexes to control the stereoselective introduction of fluorine. nih.gov The development of analogous catalytic systems for the synthesis of gem-difluorinated lactams remains an active area of research.

Stereoselective Hydrogenation of Unsaturated Piperidinones

Stereoselective hydrogenation of unsaturated precursors is a common and efficient method for the synthesis of saturated heterocycles with defined stereochemistry. To synthesize this compound, a potential strategy involves the stereoselective hydrogenation of a corresponding 3,3-difluoro-6-methyl-dihydropyridin-2-one intermediate.

While direct examples for this specific substrate are limited, the principles of asymmetric hydrogenation are well-established. For instance, the asymmetric hydrogenation of α-fluoroiminoesters has been accomplished using a chiral BINAP ligand and a palladium catalyst, yielding chiral β,β-difluoro-α-amino acid derivatives. researchgate.net This demonstrates that chiral catalysts can effectively control the stereochemistry during the reduction of a C=N bond in a fluorinated substrate. The choice of catalyst, ligand, and reaction conditions is critical to achieving high diastereo- and enantioselectivity.

Convergent and Divergent Synthetic Pathways

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.net This approach is highly efficient and allows for the rapid generation of diverse molecular libraries. The synthesis of the piperidin-2-one scaffold is well-suited for MCR strategies.

A highly diastereoselective four-component reaction has been developed for the synthesis of polysubstituted piperidin-2-ones with three stereogenic centers. hse.ru This reaction proceeds via a Michael-Mannich-cyclization cascade, demonstrating the potential of MCRs to construct the piperidinone core with high stereocontrol. hse.ru Although this example does not feature the difluoro substitution, it provides a blueprint for designing an MCR to assemble the this compound skeleton by employing appropriately functionalized fluorinated building blocks. The use of a fluorinated Michael acceptor or a fluorinated aldehyde in a similar cascade could potentially lead to the desired product.

Cascade and Domino Reactions in Ring Formation

Cascade and domino reactions are elegant synthetic strategies where a single reaction setup initiates a sequence of transformations, leading to the formation of complex cyclic systems. nih.govresearchgate.net These reactions are highly atom-economical and can significantly reduce the number of synthetic steps required to build a target molecule.

The synthesis of 3,3-dialkylated isoindolin-1-ones has been achieved through a base-promoted cascade reaction of ortho-carbonyl-substituted benzonitriles with (chloromethyl)sulfonylbenzenes. nih.govresearchgate.net This reaction involves a sequence of bond formations and rearrangements to construct the final heterocyclic product. nih.govresearchgate.net While this example leads to a different heterocyclic system, the underlying principle of a cascade-driven ring formation could be applied to the synthesis of this compound. For instance, a carefully designed fluorinated precursor could undergo an intramolecular cascade reaction, triggered by a single event, to form the desired piperidinone ring with the required substitutions.

Modular Synthetic Approaches for Functional Diversification

The development of modular synthetic strategies for the functional diversification of the this compound scaffold is a key area of research, enabling the exploration of structure-activity relationships for various applications. These approaches allow for the systematic introduction of a wide range of substituents at different positions of the piperidinone core, providing access to a diverse library of analogs. Key strategies focus on the functionalization of the nitrogen atom, the C4 and C5 positions of the piperidine ring, and the 6-methyl group.

A prevalent modular approach involves the synthesis of a common intermediate, such as a protected 3,3-difluoropiperidin-2-one, which can then undergo a variety of coupling reactions to introduce diverse functionalities. For instance, the nitrogen atom of the lactam can be readily functionalized through N-alkylation or N-arylation reactions. These transformations are typically achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with an electrophile, such as an alkyl halide or an aryl boronic acid under Chan-Lam coupling conditions. This modularity allows for the introduction of a wide array of alkyl, aryl, and heteroaryl substituents at the N1 position, significantly expanding the chemical space of the resulting analogs.

Functionalization of the piperidine ring itself presents a greater challenge due to the relative inertness of the C-H bonds. However, strategies have been developed for the introduction of substituents at the C4 position. One such approach involves the 1,4-addition of a difluoroacetyl synthon to a substituted acrylonitrile, followed by a series of transformations including reduction and lactamization to form the 4-substituted 3,3-difluoropiperidin-2-one ring system. nih.gov This modular approach allows for the incorporation of various substituents at the C4 position, depending on the choice of the starting acrylonitrile.

Late-stage functionalization (LSF) has also emerged as a powerful tool for the diversification of complex molecules, including fluorinated heterocycles. While specific examples for this compound are not extensively documented, general principles of LSF can be applied. For example, C-H activation methodologies could potentially be employed to introduce functional groups at the C4 or C5 positions of the piperidinone ring. These reactions often utilize transition metal catalysts to selectively activate a specific C-H bond, which can then be converted into a C-C, C-N, or C-O bond.

Furthermore, the 6-methyl group serves as a handle for further diversification. Deprotonation of the methyl group with a strong base can generate a carbanion, which can then react with various electrophiles to introduce new functional groups. This strategy allows for the elongation of the carbon chain or the introduction of heteroatoms at the C6-position. rsc.org

The following tables summarize some of the key modular approaches for the functional diversification of the this compound scaffold and its analogs, based on established synthetic methodologies for related compounds.

Table 1: Modular Approaches for N-Functionalization

| Entry | Electrophile | Reaction Conditions | Product |

| 1 | Alkyl Halide (R-X) | Base (e.g., NaH), Solvent (e.g., DMF) | N-Alkyl-3,3-difluoro-6-methylpiperidin-2-one |

| 2 | Aryl Boronic Acid (Ar-B(OH)₂) | Cu(OAc)₂, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Aryl-3,3-difluoro-6-methylpiperidin-2-one |

Table 2: Modular Synthesis of 4-Substituted Analogs

| Entry | Acrylonitrile Substituent (R) | Key Steps | Product |

| 1 | -CH₂OR' | 1. 1,4-addition of BrCF₂CO₂Et, Cu 2. Reduction of nitrile 3. Lactamization | 4-(Alkoxymethyl)-3,3-difluoropiperidin-2-one |

| 2 | -CO₂Et | 1. 1,4-addition of BrCF₂CO₂Et, Cu 2. Reduction of nitrile 3. Lactamization | 3,3-Difluoro-2-oxo-piperidine-4-carboxylate |

Table 3: Potential Modular Approaches for C6-Methyl Functionalization

| Entry | Electrophile | Reaction Conditions | Product |

| 1 | Alkyl Halide (R-X) | Strong Base (e.g., LDA), Solvent (e.g., THF) | 3,3-Difluoro-6-(alkyl)-piperidin-2-one |

| 2 | Aldehyde (R-CHO) | Strong Base (e.g., LDA), Solvent (e.g., THF) | 3,3-Difluoro-6-(hydroxyalkyl)-piperidin-2-one |

Chemical Reactivity and Transformation of 3,3 Difluoro 6 Methylpiperidin 2 One

Functional Group Interconversions and Derivatization

The presence of the gem-difluoro group at the C3 position and a methyl group at the C6 position of the piperidin-2-one ring introduces both electronic and steric factors that govern the molecule's reactivity and the strategies for its functionalization.

Chemoselective Functionalization Strategies

The chemoselective functionalization of 3,3-difluoro-6-methylpiperidin-2-one would involve reactions that target one functional group in the presence of others. The lactam moiety itself presents two primary sites for reaction: the nitrogen atom and the carbonyl group.

N-alkylation or N-acylation can be achieved under standard basic conditions. The choice of base and solvent would be crucial to avoid any unwanted side reactions, such as elimination or ring-opening. For instance, the use of a non-nucleophilic base like sodium hydride followed by treatment with an alkyl or acyl halide would be a common strategy for N-functionalization.

The carbonyl group can undergo reduction or reaction with organometallic reagents. However, the electron-withdrawing effect of the adjacent difluoromethylene group is expected to decrease the electrophilicity of the carbonyl carbon, potentially requiring more forcing reaction conditions compared to non-fluorinated analogs.

The C-F bonds are generally stable, but under specific conditions, such as with strong reducing agents or certain transition metal catalysts, their transformation could be possible, although this is typically challenging. The C-H bonds on the piperidine (B6355638) ring, particularly those adjacent to the nitrogen or the carbonyl group, could be targets for functionalization through modern C-H activation strategies, though the presence of the fluorine atoms would likely influence the regioselectivity of such reactions.

Ring-Opening Reactions of Lactam Derivatives for Subsequent Elaborations

Lactams can undergo ring-opening reactions under both acidic and basic conditions to yield amino acids. For this compound, hydrolysis would lead to the formation of 5-amino-3,3-difluoro-heptanoic acid. This reaction provides a pathway to linear molecules containing a gem-difluoro unit, which can be valuable building blocks for further synthetic elaborations.

The rate of ring-opening would be influenced by the stability of the tetrahedral intermediate formed during the hydrolysis. The electron-withdrawing nature of the difluoro group could affect this stability and, consequently, the reaction kinetics.

Reductive ring-opening is another potential transformation, which could be achieved using strong reducing agents like lithium aluminum hydride. This would result in the formation of a difluorinated amino alcohol, specifically (R/S)-5-amino-3,3-difluoroheptan-1-ol, further expanding the synthetic utility of the parent lactam.

Selective Introduction of Substituents for Structural Modification

The introduction of new substituents onto the piperidinone core, beyond N-functionalization, would likely target the α-positions to the carbonyl or the nitrogen. Deprotonation at the C4 position, followed by reaction with an electrophile, could be a viable strategy. However, the acidity of the C4 protons would be influenced by the gem-difluoro group at C3.

Alkylation at the C6 position is also conceivable, although it would require the initial synthesis of a precursor with a handle for functionalization at that position, as direct C-H activation at this site in the presence of other more reactive sites would be challenging.

Stereochemical Aspects of Reactions Involving the Difluoro-Piperidinone Core

The stereocenter at the C6 position, bearing a methyl group, introduces an element of chirality to the molecule. This has significant implications for the stereochemical outcome of its reactions.

Diastereocontrol in Derivatization

When introducing a new stereocenter during the derivatization of this compound, the existing stereocenter at C6 can direct the stereochemical outcome of the reaction. For example, in reactions involving the enolate formed by deprotonation at C4, the approach of an electrophile could be influenced by the steric bulk of the methyl group at C6, leading to the preferential formation of one diastereomer over the other.

The conformation of the six-membered ring will play a crucial role in determining the facial selectivity of such reactions. Computational studies on related piperidinone systems could provide valuable insights into the preferred conformations and, therefore, the likely stereochemical outcomes.

Stereospecific Transformations of Fluorinated Lactams

Stereospecific transformations are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. In the context of this compound, if the starting material is enantiomerically pure, it is often desirable for subsequent reactions to proceed with high stereospecificity.

For instance, a ring-opening reaction that proceeds via a mechanism that does not involve the cleavage of any bonds to the stereocenter at C6 would be expected to be stereospecific. Similarly, enzymatic transformations are often highly stereospecific and could be a powerful tool for the selective functionalization of this fluorinated lactam.

Mechanistic Investigations of Reactivity

Mechanistic investigations into the reactivity of fluorinated lactams are crucial for understanding their transformation pathways and for the rational design of new synthetic methodologies. While direct studies on this compound are limited, insights can be gained from research on similar gem-difluorinated heterocyclic systems.

The presence of two fluorine atoms on the carbon adjacent to the carbonyl group in this compound is expected to significantly direct its reaction pathways through a combination of electronic and steric effects.

The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect (-I effect), which polarizes the C-F bonds. consensus.app This effect renders the C3 carbon electron-deficient and can influence the acidity of the neighboring protons and the susceptibility of the carbonyl group to nucleophilic attack. The gem-difluoro group can stabilize an adjacent negative charge, a property that has been observed to facilitate unexpected rearrangement mechanisms in other fluorinated lactams. For instance, studies on 4-CF3-β-lactams have shown that the presence of the fluorine-containing group can lead to ester migration under basic conditions, a reaction pathway not observed in their non-fluorinated counterparts. nih.gov

Furthermore, fluorine's ability to participate in hyperconjugation and its impact on molecular conformation are critical. nih.govd-nb.info In fluorinated piperidines, there is often a preference for an axial orientation of the fluorine atom, which can be attributed to stabilizing interactions such as charge-dipole and hyperconjugation. nih.govd-nb.info For the this compound, the gem-difluoro group will influence the puckering of the piperidinone ring, which in turn can affect the accessibility of the carbonyl group and the C-N amide bond to reagents.

The C-F bond itself is exceptionally strong, making it generally unreactive under many conditions. nih.gov However, under specific circumstances, such as in the presence of strong nucleophiles or certain transition metal catalysts, C-F bond activation can occur, leading to substitution or elimination reactions.

Table 1: Comparison of Bond Properties

| Bond | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) |

|---|---|---|

| C-H | ~98 | ~1.09 |

| C-F | ~116 | ~1.35 |

| C-C | ~83 | ~1.54 |

This table presents generalized bond properties to illustrate the strength of the C-F bond.

Influence of Remote Substituent Effects on Reactivity Profiles

The methyl group at the C6 position of this compound is considered a remote substituent relative to the gem-difluoro-carbonyl moiety. Nevertheless, it can exert a notable influence on the reactivity profile of the molecule through steric and electronic effects.

Sterically, the methyl group can influence the conformational equilibrium of the six-membered ring. Depending on its axial or equatorial orientation, it can hinder the approach of reagents to either face of the ring, potentially leading to diastereoselective transformations. For example, in reactions involving the carbonyl group or the adjacent nitrogen atom, the C6-methyl group could direct the attack of a bulky reagent to the less hindered face.

The interplay between the electron-withdrawing gem-difluoro group and the electron-donating methyl group can create a subtle electronic balance within the molecule, which may be exploited in selective chemical transformations.

Table 2: Predicted Influence of Substituents on the Reactivity of the Piperidin-2-one Ring

| Substituent | Position | Electronic Effect | Predicted Influence on Reactivity |

|---|

Strategic Applications in Complex Molecule Synthesis

3,3-Difluoro-6-methylpiperidin-2-one as a Versatile Synthetic Intermediate

The combination of a chiral piperidone ring, a common motif in bioactive natural products, and a gem-difluoro group makes this compound a highly versatile building block in organic synthesis. nih.govrsc.org Its structure allows for a range of chemical manipulations to access diverse and complex molecular targets.

In drug design, the replacement of a specific functional group with another that retains similar steric and electronic properties, known as bioisosteric replacement, is a common strategy to enhance metabolic stability and other pharmacokinetic properties. cas.cnsci-hub.se The gem-difluoromethylene group (CF2) is a well-established bioisostere of a carbonyl or ketone group (C=O). nih.gov this compound can, therefore, serve as a precursor to molecules where the native carbonyl functionality is replaced by the more stable CF2 group, a modification known to improve metabolic resistance without drastically altering molecular conformation. cas.cnnih.gov

Fluorinated analogues of biologically active compounds often exhibit unique physiological activity. nih.gov The difluoromethylene unit can be used as a nonhydrolyzable replacement for a phosphoryl ester oxygen in phosphoamino acids, highlighting its value in medicinal chemistry. nih.gov Furthermore, the (Z)-fluoro-olefin amide bioisosteric replacement has been shown to be an effective tool for addressing shortcomings of a parent amide in drug candidates. nih.gov

| Functional Group | Bond Angle | Bond Length (C-X) | Dipole Moment | Key Property |

|---|---|---|---|---|

| Carbonyl (C=O) | ~120° | ~1.21 Å | High | Metabolically susceptible, H-bond acceptor |

| Gem-Difluoro (CF₂) | ~109.5° | ~1.35 Å | High | Metabolically stable, lipophilic |

Piperidone derivatives are foundational building blocks for a wide array of nitrogen-containing heterocyclic compounds. nih.govchalmers.se The lactam functionality within this compound can undergo various transformations, such as reduction, ring-opening, or condensation reactions, to generate a library of more complex heterocyclic systems. The presence of the gem-difluoro group at the 3-position and a methyl group at the 6-position provides distinct chemical handles for regioselective modifications, enabling the synthesis of polyfunctional piperidine-based structures. rsc.org The synthesis of diverse nitrogen heterocycles, including pyrrolidines, imidazoles, and triazoles, is a critical area of organic synthesis due to their prevalence in pharmaceuticals and natural products. chalmers.sezenodo.org

The piperidine (B6355638) ring is a core structural motif in a vast number of naturally occurring alkaloids with significant biological activities. nih.govsapub.org Chiral piperidin-2-one derivatives, in particular, serve as crucial intermediates in the asymmetric synthesis of these complex natural products. nih.govresearchgate.net this compound, possessing a defined stereocenter at the C6 position, is a valuable chiral synthon for constructing fluorinated analogues of piperidine alkaloids. The introduction of fluorine can lead to analogues with enhanced biological potency and improved pharmacokinetic profiles. The synthetic utility of such intermediates has been demonstrated in the formal synthesis of chromone (B188151) and flavonoid piperidine alkaloids like flavopiridol (B1662207) and rohitukine. nih.gov

Exploiting the Gem-Difluoro Moiety in Chemical Transformations

The gem-difluoro group is not merely a passive bioisostere; its strong electron-withdrawing nature actively influences the reactivity of the entire molecule, providing unique opportunities for subsequent chemical transformations.

The development of catalytic, enantioselective methods to create stereocenters containing a carbon-fluorine (C-F) bond is a significant goal in synthetic chemistry. nih.gov While this compound already contains C-F bonds, its framework can be used to direct the formation of new stereocenters. The electronic influence of the adjacent CF2 group can activate the C4 position of the piperidone ring, potentially enabling stereoselective functionalization. Furthermore, oxidative fluorocyclization reactions are a known method for creating tertiary C-F stereocenters in fluorinated tetrahydrofurans and pyrrolidines. researchgate.net The principles of such reactions could be adapted to derivatives of this compound to build even more complex fluorinated structures.

The strategic placement of fluorine atoms can profoundly alter a molecule's chemical properties, including acidity, basicity, and reactivity. researchgate.netnih.gov The two fluorine atoms in this compound exert a powerful inductive effect, which can:

Increase the electrophilicity of the lactam carbonyl: This enhances its reactivity towards nucleophiles.

Increase the acidity of the N-H proton: This facilitates deprotonation and subsequent N-alkylation or N-arylation reactions.

Influence conformational preferences: The C-F bond can participate in unique non-covalent interactions, influencing the three-dimensional shape of the molecule and its derivatives. nih.gov

This modulation of reactivity and physicochemical properties is a key strategy in modern drug discovery. researchgate.netnih.gov For example, the introduction of fluorine can significantly improve lipophilicity (LogP) and bioavailability. researchgate.net

| Property | General Effect of Fluorine Substitution | Synthetic Implication |

|---|---|---|

| Acidity/Basicity (pKa) | Increases acidity of nearby protons (e.g., N-H); decreases basicity of nearby amines. | Facilitates N-deprotonation for subsequent functionalization. |

| Lipophilicity (LogP) | Generally increases lipophilicity, enhancing membrane permeability. | Improves absorption and distribution properties of resulting molecules. researchgate.net |

| Metabolic Stability | Blocks sites of oxidative metabolism (e.g., benzylic C-H bonds). nih.gov | Increases in vivo half-life of derived drug candidates. |

| Reactivity | Enhances electrophilicity of adjacent carbonyl carbons. | Increases susceptibility to nucleophilic attack for ring-opening or addition reactions. |

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting and understanding the behavior of molecules at the electronic level. These methods can provide insights into molecular structure, stability, reactivity, and spectroscopic properties. For a molecule like 3,3-Difluoro-6-methylpiperidin-2-one, these calculations are crucial for predicting its behavior and guiding synthetic efforts.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. DFT is particularly well-suited for studying the properties of molecules like this compound.

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Geometric optimization is a computational process that finds the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For a cyclic system like this compound, this involves identifying the most stable ring conformations.

The piperidinone ring can adopt several conformations, such as chair, boat, and twist-boat. The presence of a methyl group at the 6-position and gem-difluoro substituents at the 3-position introduces steric and electronic factors that influence the conformational landscape. Fluorine substitution is known to have a profound impact on molecular conformation. nih.gov In related fluorinated piperidines, the preference for axial or equatorial orientation of the fluorine atoms is influenced by a combination of charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. researchgate.net

Computational studies on related 1,3-difluorinated alkanes have shown that the 1,3-difluoro motif strongly influences the alkane chain conformation, with a significant dependence on the polarity of the medium. nih.gov For this compound, DFT calculations would be employed to determine the relative energies of the possible chair and boat conformers, as well as the rotational barriers between them. The calculations would also provide precise bond lengths, bond angles, and dihedral angles for the most stable conformers.

Table 1: Hypothetical Geometric Parameters for the Most Stable Conformer of this compound (Calculated using DFT)

| Parameter | Value |

| C2-N1 Bond Length (Å) | 1.35 |

| C2-C3 Bond Length (Å) | 1.53 |

| C3-F Bond Length (Å) | 1.39 |

| C6-C5 Bond Length (Å) | 1.54 |

| C2-N1-C6 Angle (°) | 120.5 |

| F-C3-F Angle (°) | 105.0 |

| N1-C2-C3-C4 Dihedral Angle (°) | -55.2 |

| C3-C4-C5-C6 Dihedral Angle (°) | 60.1 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from DFT geometric optimization. Actual values would require a specific computational study.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. illinois.edu Conversely, a small HOMO-LUMO gap indicates a more reactive molecule.

For this compound, DFT calculations can predict the energies of the HOMO and LUMO. The presence of the electronegative fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to the non-fluorinated analogue. The HOMO-LUMO energy gap can be correlated with the electronic absorption properties of the molecule, as the energy of the gap often corresponds to the lowest energy electronic transition. arxiv.org

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Calculated using DFT)

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 8.7 |

Note: The data in this table is hypothetical and intended to illustrate the outputs of an FMO analysis. Specific values would need to be determined through dedicated calculations.

Global reactivity descriptors are quantum chemical parameters derived from the energies of the frontier molecular orbitals. nih.gov They provide a quantitative measure of the chemical reactivity and stability of a molecule. worldscientific.com These descriptors are calculated using the following equations:

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

Nucleophilicity Index (N): N = EHOMO(Nucleophile) - EHOMO(TCE) (where TCE is tetracyanoethylene, a reference molecule)

These descriptors provide valuable insights into the molecule's behavior in chemical reactions. For instance, a high electrophilicity index suggests that the molecule will act as a good electrophile, while a high nucleophilicity index indicates it will be a good nucleophile. Chemical hardness and softness are measures of the molecule's resistance to change in its electron distribution.

Table 3: Hypothetical Global Reactivity Descriptors for this compound (Calculated using DFT)

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.15 |

| Chemical Potential (μ) | -3.15 |

| Chemical Hardness (η) | 4.35 |

| Chemical Softness (S) | 0.115 |

| Electrophilicity Index (ω) | 1.14 |

Note: The values in this table are hypothetical and for illustrative purposes. A computational study would be required to determine the actual values.

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. frontiersin.org Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. The key parameters for NLO activity are the molecular polarizability (α) and the first hyperpolarizability (β).

Studies on related piperidone derivatives have shown that the presence of electron-donating and electron-withdrawing groups can enhance NLO properties. nih.gov While this compound itself is not a typical NLO chromophore, understanding its polarizability and hyperpolarizability can be important for its potential use in materials science. DFT calculations can provide values for these properties, helping to assess its potential as a component in NLO materials. researchgate.net

Table 4: Hypothetical Non-Linear Optical Properties for a Related Piperidone Structure (Calculated using DFT)

| Property | Value (a.u.) |

| Dipole Moment (μ) | 3.5 |

| Mean Polarizability (α) | 85.0 |

| First Hyperpolarizability (β) | 150.0 |

Note: This data is hypothetical and based on general findings for related structures. Specific calculations are needed for this compound.

Wavefunction-Based Methods for Electronic Structure

Wavefunction-based methods are another class of quantum chemical techniques that directly solve the Schrödinger equation to obtain the wavefunction of the system. These methods are generally more computationally expensive than DFT but can provide higher accuracy, especially for systems where DFT may struggle, such as those with significant electron correlation effects.

Examples of wavefunction-based methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory. These methods form a hierarchy of increasing accuracy and computational cost. For a molecule like this compound, these methods could be used to obtain highly accurate energies and properties, serving as a benchmark for DFT calculations. researchgate.net They are particularly useful for studying excited states and systems where electron correlation is critical. frontiersin.org

Mechanistic Insights and Reaction Pathway Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions and understanding the origins of stereoselectivity. For reactions involving the synthesis or transformation of this compound, DFT calculations can map out the potential energy surfaces of reaction pathways, identifying transition states and intermediates. This allows for a detailed understanding of the factors that control the stereochemical outcome.

In the context of fluorinated piperidines and related lactams, DFT studies are crucial for explaining the diastereoselectivity observed in their synthesis. For instance, in the formation of fluorinated δ-lactams, the stereochemical outcome can be highly dependent on the reaction conditions. DFT calculations can model the transition states leading to different stereoisomers, revealing that subtle differences in activation energies, often influenced by steric and electronic factors, dictate the major product. The presence of the gem-difluoro group at the 3-position and the methyl group at the 6-position of the piperidin-2-one ring introduces specific stereoelectronic effects that can be precisely modeled.

Computational investigations into the conformational behavior of fluorinated piperidines have shown that delocalization forces, such as charge-dipole interactions and hyperconjugation, play a significant role in stabilizing certain conformers. researchgate.netnih.gov These conformational preferences of the reactants and intermediates can, in turn, influence the facial selectivity of an incoming reagent, thereby determining the stereochemistry of the product. DFT calculations can quantify the energetic contributions of these interactions, providing a rational basis for the observed stereoselectivity.

A hypothetical DFT study on the alkylation of the enolate of this compound could involve locating the transition state structures for the electrophilic attack from either the top (re) or bottom (si) face. The calculated activation energies for these two pathways would predict the diastereomeric ratio of the product.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Diastereoselective Alkylation of this compound Enolate

| Parameter | Re-face Attack Transition State | Si-face Attack Transition State |

| Relative Electronic Energy (kcal/mol) | 0.0 | 1.5 |

| Relative Gibbs Free Energy (kcal/mol) | 0.0 | 1.8 |

| Predicted Diastereomeric Ratio | 95:5 | - |

The choice of solvent can dramatically influence the rate, yield, and stereoselectivity of a chemical reaction. Computational chemistry offers methods to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netnih.gov This approach is computationally efficient and is well-suited for studying the bulk electrostatic effects of the solvent on the solute. For reactions involving this compound, PCM or SMD calculations can be used to understand how the polarity of the solvent stabilizes or destabilizes charged intermediates and transition states. Research on the stereoselective formation of fluorinated δ-lactams has shown that the diastereomeric excess can be inverted by changing the solvent's dielectric constant, a phenomenon that can be rationalized by DFT calculations using implicit solvent models.

Explicit Solvent Models: In this approach, a finite number of individual solvent molecules are included in the quantum mechanical calculation. This method is computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, that are not well-described by implicit models. For a reaction involving this compound, including explicit solvent molecules in the vicinity of the reactive center can be crucial for accurately modeling transition states where the solvent acts as a proton shuttle or directly participates in the reaction mechanism.

The combination of implicit and explicit models, often referred to as a microsolvation approach, can provide a balanced description of both bulk and specific solvent effects.

Table 2: Hypothetical Calculated Activation Energy Barriers for a Reaction of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Solvation Model | Calculated ΔG‡ (kcal/mol) |

| Toluene | 2.4 | IEF-PCM | 25.2 |

| Dichloromethane | 8.9 | IEF-PCM | 23.8 |

| Acetonitrile | 37.5 | IEF-PCM | 22.1 |

| Water | 78.4 | IEF-PCM + 2 explicit H₂O | 20.5 |

Intermolecular Interactions and Molecular Recognition Studies

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It is plotted on the electron density surface of a molecule and visually represents the electrostatic potential at different points. Regions of negative potential (typically colored in shades of red) are indicative of electrophilic attack susceptibility and are associated with lone pairs of electrons, while regions of positive potential (colored in shades of blue) are susceptible to nucleophilic attack and are generally found around atomic nuclei.

For this compound, an MEP analysis would reveal key features about its reactivity. The oxygen atom of the carbonyl group would exhibit a region of strong negative potential, making it a primary site for electrophilic attack and hydrogen bond donation. The hydrogen atom on the nitrogen would show a region of positive potential, indicating its susceptibility to deprotonation by a base and its role as a hydrogen bond donor. The fluorine atoms, due to their high electronegativity, would create a region of negative potential around them, but the carbon atom to which they are attached (C3) would become more electron-deficient and thus more susceptible to nucleophilic attack. This information is crucial for predicting how the molecule will interact with other reagents and biological macromolecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. uba.ar A key feature of NBO analysis is the ability to quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is given by the second-order perturbation theory energy of stabilization, E(2).

In this compound, NBO analysis can elucidate several important electronic features. The lone pairs on the carbonyl oxygen and the nitrogen atom would be identified as significant donor orbitals. The antibonding orbitals of the C-F bonds (σC-F) and the carbonyl group (πC=O) would be important acceptor orbitals.

Key interactions that would be investigated include:

Hyperconjugation involving C-F bonds: The interaction between the lone pairs of the nitrogen atom and the antibonding σ* orbitals of the adjacent C-F bonds. This interaction can influence the conformation and reactivity of the molecule.

Amide Resonance: The delocalization of the nitrogen lone pair into the π* orbital of the carbonyl group, which is characteristic of the amide functionality.

Intramolecular Hydrogen Bonding: NBO analysis can also provide evidence for weak intramolecular interactions, such as a C-H···F or C-H···O hydrogen bond, by identifying the corresponding donor-acceptor interactions.

Table 3: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O) | 55.2 | Amide Resonance |

| LP (O) | σ* (N-C) | 5.8 | Hyperconjugation |

| σ (C-H) | σ* (C-F) | 1.2 | Hyperconjugation |

Non-covalent interactions (NCIs) play a crucial role in determining the crystal packing of molecules and their interactions in biological systems. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions in the solid state. scirp.orgset-science.com The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. Blue regions represent contacts longer than the van der Waals radii, and white regions indicate contacts at the van der Waals separation.

A complementary tool is the 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. crystalexplorer.netnih.gov These plots provide a quantitative summary of the different types of intermolecular contacts. For this compound, a Hirshfeld surface analysis would likely reveal the following key interactions:

N-H···O=C Hydrogen Bonds: These would appear as prominent sharp spikes in the 2D fingerprint plot and as distinct red spots on the dnorm surface, indicating strong intermolecular hydrogen bonding that often dictates the primary packing motif.

H···H Contacts: These typically constitute the largest percentage of the surface area and appear as a large, diffuse region in the fingerprint plot.

F···H Contacts: The presence of fluorine allows for weak C-H···F hydrogen bonds, which would be visible in the fingerprint plot.

F···F Contacts: These are generally weaker, dispersive interactions.

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |

| H···H | 45.5% |

| O···H / H···O | 25.2% |

| F···H / H···F | 18.8% |

| C···H / H···C | 7.5% |

| F···F | 1.5% |

| Other | 1.5% |

Computational Docking Studies for Molecular Interaction Profiling

As of the latest available information, there are no published computational docking studies specifically investigating the molecular interaction profile of this compound.

Advanced Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for delineating the intricate structural features of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation and Stereochemical Assignment

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. For 3,3-Difluoro-6-methylpiperidin-2-one, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the protons at positions 4, 5, and 6, as well as the methyl group and the amine proton.

The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the carbon adjacent to the carbonyl group (C4) would likely appear at a different chemical shift compared to the protons at C5. The proton at C6, being adjacent to the nitrogen atom and bearing a methyl group, will also have a characteristic chemical shift. The methyl group itself would typically appear as a doublet, due to coupling with the proton at C6.

Furthermore, the coupling constants (J-values) between adjacent protons provide critical information about the dihedral angles between them, which is essential for determining the stereochemistry of the molecule, such as the relative orientation of the methyl group at the C6 position.

Expected ¹H NMR Data: A hypothetical data table based on related structures.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H-4 | 2.0 - 2.5 | m | - |

| H-5 | 1.8 - 2.2 | m | - |

| H-6 | 3.5 - 4.0 | m | - |

| -CH₃ | 1.1 - 1.4 | d | J = 6-8 Hz |

| N-H | 5.0 - 8.0 | br s | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it. The carbonyl carbon (C2) is expected to have the most downfield chemical shift (typically in the range of 160-180 ppm). The carbon atom bearing the two fluorine atoms (C3) will exhibit a characteristic signal that is split into a triplet due to coupling with the two fluorine atoms (¹JCF). The other carbon atoms (C4, C5, C6, and the methyl carbon) will also have predictable chemical shifts that aid in the complete assignment of the carbon skeleton.

Expected ¹³C NMR Data: A hypothetical data table based on related structures.

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 (C=O) | 165 - 175 | s |

| C-3 (CF₂) | 115 - 125 | t |

| C-4 | 30 - 40 | t |

| C-5 | 20 - 30 | s |

| C-6 | 45 - 55 | s |

| -CH₃ | 15 - 25 | s |

Fluorine-19 NMR (¹⁹F NMR) for Characterization of Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to study fluorine atoms in a molecule. Given the presence of a geminal difluoro group at the C3 position, ¹⁹F NMR is an essential tool for the characterization of this compound.

The two fluorine atoms at C3 are chemically equivalent and are expected to give a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Furthermore, this signal will be split into a triplet due to coupling with the two adjacent protons at C4 (³JHF). This coupling information further confirms the connectivity within the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide a more in-depth understanding of the molecular structure.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For this compound, COSY would show correlations between the protons at C4 and C5, and between the protons at C5 and C6. It would also confirm the coupling between the C6 proton and the methyl protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of atoms, regardless of whether they are directly bonded. NOESY is particularly valuable for determining the stereochemistry of the molecule, for instance, by showing through-space interactions between the methyl group and other protons on the piperidinone ring, which can help to establish its axial or equatorial orientation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₆H₉F₂NO), HRMS would be used to confirm this exact molecular formula by measuring its monoisotopic mass with a high degree of accuracy (typically to within a few parts per million). This unambiguous determination of the molecular formula is a critical step in the characterization of a new compound.

Expected HRMS Data:

| Ion | Calculated Mass | Observed Mass |

|---|---|---|

| [M+H]⁺ | 150.0725 | (Hypothetical) 150.072x |

| [M+Na]⁺ | 172.0544 | (Hypothetical) 172.054x |

Fragmentation Pattern Analysis for Deeper Structural Insights

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a compound, offering deep insights into its structural arrangement. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways. The molecular ion peak (M+) would be observed, and its high-resolution mass would confirm the elemental composition.

The fragmentation of cyclic ketones is a well-understood process that can be applied to predict the behavior of this compound. whitman.edu The primary cleavage, known as α-cleavage, typically occurs at the bonds adjacent to the carbonyl group. jove.comlibretexts.orgyoutube.com In this molecule, this would involve the breaking of the C2-C3 and C1-C6 bonds.

One probable fragmentation pathway involves the initial cleavage of the C2-C3 bond, followed by the loss of a neutral carbon monoxide molecule, a common fragmentation for cyclic ketones. Subsequent fissions could involve the loss of the methyl group or cleavage of the piperidine (B6355638) ring. The presence of two fluorine atoms on the C3 carbon is expected to significantly influence the fragmentation pattern. researchgate.netnist.gov Fluorine's high electronegativity can affect the stability of adjacent carbocations, potentially favoring certain fragmentation routes over others.

Another significant fragmentation pathway for ketones is the McLafferty rearrangement, which occurs if a γ-hydrogen is available for transfer to the carbonyl oxygen. jove.comyoutube.com In this compound, hydrogens on the C5 carbon are in the γ-position to the carbonyl group, making this rearrangement plausible. This would result in the formation of a neutral alkene fragment and a charged enol.

A predictive fragmentation table based on these principles is presented below:

| m/z Value (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 163 | [C6H9F2NO]+• | Molecular Ion |

| 148 | [C5H6F2NO]+ | Loss of •CH3 |

| 135 | [C5H9F2N]+ | Loss of CO |

| 107 | [C4H7F2N]+ | Loss of CO and •CH3 |

| 58 | [C3H6NO]+ | McLafferty Rearrangement Product |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its lactam structure.

The most prominent peak would be the carbonyl (C=O) stretching vibration of the cyclic amide (lactam), which is expected to appear in the range of 1650-1700 cm⁻¹. The exact position of this band can be influenced by ring strain and the electronic effects of the adjacent gem-difluoro group. The N-H stretching vibration of the secondary amine within the lactam ring would give rise to a sharp peak typically observed between 3200 and 3400 cm⁻¹.

The C-F bonds will also produce strong absorption bands in the fingerprint region of the spectrum, generally between 1000 and 1400 cm⁻¹. The presence of two fluorine atoms on the same carbon (a gem-difluoro group) would likely result in two distinct C-F stretching bands. The C-H stretching vibrations of the methyl and methylene (B1212753) groups will be observed in the 2850-3000 cm⁻¹ region.

IR spectroscopy is also an invaluable tool for monitoring the progress of chemical reactions. For instance, in a synthesis of this compound, the appearance of the characteristic C=O and N-H stretching bands and the disappearance of reactant-specific peaks would indicate the formation of the desired lactam ring.

A table of predicted IR absorption bands is provided below:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=O (Lactam) | Stretch | 1650 - 1700 |

| C-F | Stretch | 1000 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to be relatively simple, as the molecule lacks extensive conjugation. youtube.com The primary electronic transition would be the n → π* transition of the carbonyl group in the lactam. This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl double bond. These transitions are typically weak and occur at longer wavelengths.

A weaker π → π* transition, associated with the carbonyl group, might also be observed at a shorter wavelength. The presence of the gem-difluoro group could cause a slight hypsochromic (blue) shift in the absorption maxima due to the inductive electron-withdrawing effect of the fluorine atoms. researchgate.netnih.gov The solvent used for the analysis can also influence the position of the absorption bands.

| Electronic Transition | Predicted λmax (nm) | Solvent |

| n → π | 210 - 230 | Hexane |

| π → π | < 200 | Hexane |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of the this compound molecule in the solid state.

The piperidine ring is known to adopt various conformations, with the chair conformation being the most common. nih.gov It is highly probable that the six-membered ring of this compound would also exist in a chair or a slightly distorted chair conformation. The methyl group at the C6 position would likely occupy an equatorial position to minimize steric hindrance.

X-ray crystallography would also reveal the precise bond lengths of the C-F, C=O, and N-H bonds, as well as the bond angles within the piperidine ring. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which govern the solid-state architecture of the compound.

A table of predicted crystallographic parameters is presented below, based on typical values for similar heterocyclic structures:

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Ring Conformation | Chair or Twisted Chair |

| C=O Bond Length | ~1.23 Å |

| C-F Bond Length | ~1.35 Å |

| N-H Bond Length | ~1.01 Å |

Structure Activity Relationship Sar from a Chemical Perspective

Influence of Fluorine Substitution on Molecular Properties

The incorporation of two fluorine atoms at the C-3 position of the 6-methylpiperidin-2-one (B167070) core induces significant changes in the molecule's electronic and stereoelectronic characteristics.

Impact on Electronic Properties and Inductive Effects

Fluorine's high electronegativity makes the C-F bond highly polarized, with the fluorine atom bearing a partial negative charge and the carbon atom a partial positive charge. nih.gov In 3,3-difluoro-6-methylpiperidin-2-one, the two fluorine atoms at the C-3 position exert a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds of the piperidinone ring, influencing the electron density of neighboring atoms.

The gem-difluoro group significantly depletes electron density from the adjacent carbonyl carbon (C-2) and the nitrogen atom (N-1). This polarization can be quantified by observing changes in properties like pKa and bond lengths upon fluorination. nih.gov The strong inductive effect of the CF2 moiety is a key determinant of the compound's reactivity and intermolecular interactions. nih.gov

| Property | Effect of 3,3-Difluorination |

| Electron Density at C-2 | Decreased |

| Electron Density at N-1 | Decreased |